Methylphenylchlorophosphine
Overview
Description
Methylphenylchlorophosphine is an organophosphorus compound with the molecular formula C7H8ClP. It is a colorless liquid that is used as an intermediate in the synthesis of various organophosphorus compounds. The compound is known for its reactivity and is utilized in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylphenylchlorophosphine can be synthesized through several methods. One common method involves the reaction of phenylphosphine with methyl chloride in the presence of a base such as sodium or potassium hydroxide. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods: In an industrial setting, this compound is produced by the chlorination of methylphenylphosphine. This process involves the reaction of methylphenylphosphine with chlorine gas at elevated temperatures. The reaction is highly exothermic and requires careful control of reaction conditions to prevent side reactions and ensure high yield .
Chemical Reactions Analysis
Types of Reactions: Methylphenylchlorophosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form methylphenylphosphine oxide.
Reduction: It can be reduced to form methylphenylphosphine.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products:
Oxidation: Methylphenylphosphine oxide.
Reduction: Methylphenylphosphine.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Methylphenylchlorophosphine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methylphenylchlorophosphine involves its reactivity with various nucleophiles and electrophiles. The compound can form stable complexes with metals, which makes it useful in catalysis. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets oxygen molecules, while in substitution reactions, it targets nucleophiles .
Comparison with Similar Compounds
Phenylphosphine: Similar in structure but lacks the methyl group.
Methylphosphine: Similar in structure but lacks the phenyl group.
Diphenylphosphine: Contains two phenyl groups instead of one.
Uniqueness: Methylphenylchlorophosphine is unique due to its combination of a methyl and a phenyl group attached to the phosphorus atom. This unique structure imparts specific reactivity patterns that are different from other phosphines. For example, the presence of the chlorine atom makes it highly reactive in substitution reactions, which is not observed in phenylphosphine or methylphosphine .
Properties
IUPAC Name |
chloro-methyl-phenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClP/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPQKKGNKYPFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400531 | |
Record name | METHYLPHENYLCHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15849-86-2 | |
Record name | METHYLPHENYLCHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15849-86-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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